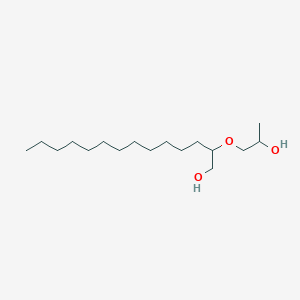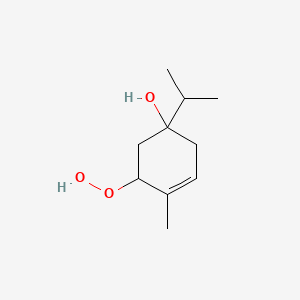
5-Hydroperoxy-4-methyl-1-(propan-2-yl)cyclohex-3-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroperoxy-4-methyl-1-(propan-2-yl)cyclohex-3-en-1-ol: is a chemical compound with the molecular formula C10H18O3 It is a derivative of terpineol, a naturally occurring monoterpene alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroperoxy-4-methyl-1-(propan-2-yl)cyclohex-3-en-1-ol typically involves the hydroperoxidation of 4-methyl-1-(propan-2-yl)cyclohex-3-en-1-ol. This reaction can be carried out using hydrogen peroxide (H2O2) as the oxidizing agent in the presence of a catalyst such as acetic acid or sulfuric acid. The reaction is usually conducted at a controlled temperature to ensure the selective formation of the hydroperoxide group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroperoxide group in 5-Hydroperoxy-4-methyl-1-(propan-2-yl)cyclohex-3-en-1-ol can undergo further oxidation to form various oxidation products, including ketones and aldehydes.
Reduction: The compound can be reduced to form the corresponding alcohol, 4-methyl-1-(propan-2-yl)cyclohex-3-en-1-ol, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroperoxide group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), acetic acid, sulfuric acid.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: 4-methyl-1-(propan-2-yl)cyclohex-3-en-1-ol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 5-Hydroperoxy-4-methyl-1-(propan-2-yl)cyclohex-3-en-1-ol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable starting material for the preparation of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of hydroperoxides on cellular processes. Hydroperoxides are known to play a role in oxidative stress and can be used to investigate the mechanisms of oxidative damage in cells.
Medicine: The compound’s potential antioxidant properties make it of interest in the development of therapeutic agents. It may be studied for its ability to protect cells from oxidative damage and its potential use in treating diseases associated with oxidative stress.
Industry: In the industrial sector, this compound can be used as a precursor in the production of fragrances, flavors, and other fine chemicals. Its hydroperoxide group can be utilized in various chemical transformations to produce valuable products.
Mechanism of Action
The mechanism of action of 5-Hydroperoxy-4-methyl-1-(propan-2-yl)cyclohex-3-en-1-ol involves the reactivity of its hydroperoxide group. Hydroperoxides can decompose to form free radicals, which can initiate various chemical reactions. In biological systems, these free radicals can interact with cellular components, leading to oxidative damage. The compound’s antioxidant properties may involve scavenging these free radicals and preventing oxidative damage.
Comparison with Similar Compounds
4-Methyl-1-(propan-2-yl)cyclohex-3-en-1-ol: This compound is the parent alcohol from which 5-Hydroperoxy-4-methyl-1-(propan-2-yl)cyclohex-3-en-1-ol is derived.
Terpinen-4-ol: A related monoterpene alcohol with similar structural features.
Limonene-1,2-diol: Another monoterpene derivative with a similar cyclohexene ring structure.
Uniqueness: this compound is unique due to the presence of the hydroperoxide group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
740811-25-0 |
|---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
5-hydroperoxy-4-methyl-1-propan-2-ylcyclohex-3-en-1-ol |
InChI |
InChI=1S/C10H18O3/c1-7(2)10(11)5-4-8(3)9(6-10)13-12/h4,7,9,11-12H,5-6H2,1-3H3 |
InChI Key |
KOHARZPSOHZTIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(CC1OO)(C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


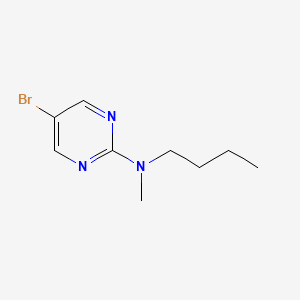
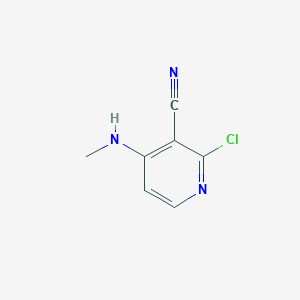
![5-[(3-Ethoxy-4-pentoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B12517187.png)
![Methyl 2-[4-(benzyloxy)phenoxy]-2-methylbutanoate](/img/structure/B12517188.png)
![1H-Indole-3-dodecanol, 4-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12517192.png)

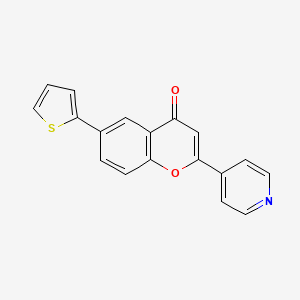
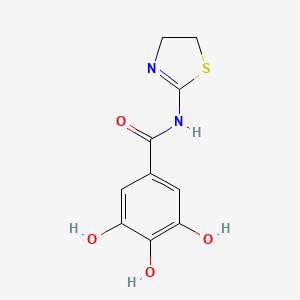
![zinc;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium;tetrachloride](/img/structure/B12517211.png)
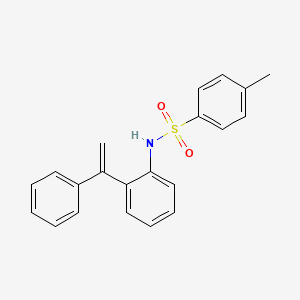
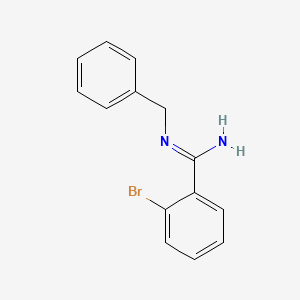
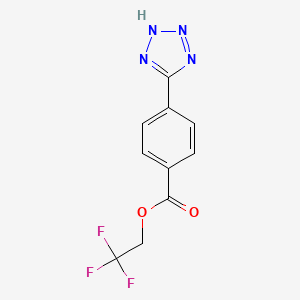
![1-(4-Hydroxybenzo[d][1,3]dioxol-5-yl)ethan-1-one](/img/structure/B12517244.png)
